molecular formula C16H14N2O5S B5662426 N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide

N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide

Cat. No. B5662426
M. Wt: 346.4 g/mol
InChI Key: LRCWUTPQIFNZRP-KRXBUXKQSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide (ASPAA) involves the reaction of acryloyl chloride with sulfanilamide. This process yields ASPAA through a method optimized for high yields under controlled conditions, demonstrating the compound's accessibility for further chemical exploration and application (W. Zhi-xue, 2005).

Molecular Structure Analysis

Studies focused on the molecular structure of similar compounds, employing techniques like 1H NMR, IR, and elemental analysis, provide insights into the configuration and electronic properties of these molecules. These analyses reveal the intricate details of their molecular frameworks, essential for understanding their reactivity and interaction with other molecules (E. Barım & F. Akman, 2019).

Chemical Reactions and Properties

N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide participates in copolymerization reactions with acrylonitrile and methyl methacrylate, leading to copolymers with specific reactivity ratios. These reactions highlight the compound's versatility and potential as a building block in polymer chemistry (W. Zhi-xue, 2004).

Physical Properties Analysis

The physical properties of acrylamide derivatives, including those similar to N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide, are crucial for their application in various domains. Studies have focused on their macroporous structures and potential as chiral stationary phases in chromatography, indicating their utility in separation sciences and materials engineering (Y. Tian et al., 2010).

Chemical Properties Analysis

The chemical properties of N-[4-(aminosulfonyl)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide, such as its reactivity in copolymerization and potential for creating compounds with significant biological activity, demonstrate its importance. Research into similar compounds has shown potential in drug discovery and the development of materials with specific functionalities (J. Wiesner et al., 2003).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c17-24(20,21)13-5-3-12(4-6-13)18-16(19)8-2-11-1-7-14-15(9-11)23-10-22-14/h1-9H,10H2,(H,18,19)(H2,17,20,21)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCWUTPQIFNZRP-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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